

Application Notes and Protocols for the NMR Analysis of Austdiol

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Compound of Interest

Compound Name: *Austdiol*

Cat. No.: *B1218301*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Austdiol is a mycotoxin belonging to the azaphilone class of fungal polyketides, first isolated from *Aspergillus ustus*. Its unique pyrano-quinone bicyclic core and multiple stereocenters make its structural elucidation a compelling case study for the application of modern nuclear magnetic resonance (NMR) spectroscopic techniques. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of **Austdiol**'s structure, catering to researchers and professionals involved in natural product chemistry and drug development.

Data Presentation

The structural elucidation of **Austdiol** relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the key quantitative data obtained from ^1H and ^{13}C NMR, as well as crucial 2D NMR correlations.

Table 1: ^1H NMR Spectroscopic Data for **Austdiol**

Position	Chemical Shift (δ) ppm	Multiplicity (J in Hz)
1	8.15	d (1.5)
4	8.32	s
8	4.58	s
9 (CH ₃)	2.45	s
10 (CHO)	10.0	s
11 (CH ₃)	1.11	s

Table 2: ¹³C NMR Spectroscopic Data for **Austdiol**[1][2]

Position	Chemical Shift (δ) ppm
1	155.5
3	168.5
4	108.4
4a	153.3
5	111.5
6	198.2
7	72.4
8	74.5
8a	125.5
9 (CH ₃)	20.3
10 (CHO)	191.3
11 (CH ₃)	18.6

Table 3: Key 2D NMR Correlations for **Austdiol**

Experiment	From Proton(s)	To Carbon(s)/Proton(s)	Significance
HMBC	H-1	C-3, C-8a	Confirms pyran-quinone core
H-4	C-4a, C-5, C-6	Confirms α,β -unsaturated carbonyl system	
H-8	C-4a, C-5, C-6	Confirms α,β -unsaturated carbonyl system	
Me-9 (H ₃)	C-3, C-4	Positions the C-9 methyl group	
H-10 (CHO)	C-5, C-4a	Positions the aldehyde group at C-5	
Me-11 (H ₃)	C-4a, C-5, C-6	Confirms α,β -unsaturated carbonyl system	
NOESY	OH-7	H-8	Supports the trans configuration of OH-7 and H-8[3]
OH-8	H ₃ -13 (Me-11)	Supports the trans configuration of OH-8 and the methyl group at C-7[3]	

Experimental Protocols

Detailed methodologies for the key experiments in the NMR analysis of **Austdiol** are provided below.

Sample Preparation

- Isolation and Purification: **Austdiol** is typically isolated from fungal cultures (e.g., *Mycocleptodiscus indicus*) by solvent extraction followed by chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) to achieve high purity.
- NMR Sample Preparation:
 - Accurately weigh approximately 5-10 mg of purified **Austdiol**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for samples available in small quantities.

2.1. 1H NMR Spectroscopy

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.

2.2. ^{13}C NMR Spectroscopy

- Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .

2.3. 2D NMR Spectroscopy

2.3.1. COSY (Correlation Spectroscopy)

- Purpose: To identify proton-proton spin-spin couplings within the molecule.
- Pulse Sequence: Standard COSY90 or COSY45 sequence.
- Spectral Width (F1 and F2): Same as the ^1H NMR spectrum.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 2-8.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence)

- Purpose: To correlate protons directly bonded to carbons.
- Pulse Sequence: Standard HSQC with gradients.
- Spectral Width (F2 - ^1H): Same as the ^1H NMR spectrum.
- Spectral Width (F1 - ^{13}C): 0-180 ppm (can be optimized based on the ^{13}C spectrum).
- Number of Increments (F1): 128-256.
- Number of Scans per Increment: 4-16.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

- Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.[4]
- Pulse Sequence: Standard HMBC with gradients.
- Spectral Width (F2 - ^1H): Same as the ^1H NMR spectrum.
- Spectral Width (F1 - ^{13}C): 0-220 ppm.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 8-32.
- Long-range Coupling Delay (d6): Optimized for a J-coupling of 8-10 Hz.

2.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy)

- Purpose: To identify through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry.
- Pulse Sequence: Standard NOESY with gradients.
- Spectral Width (F1 and F2): Same as the ^1H NMR spectrum.
- Mixing Time: 500-800 ms (optimized based on the molecule's properties).
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 8-16.

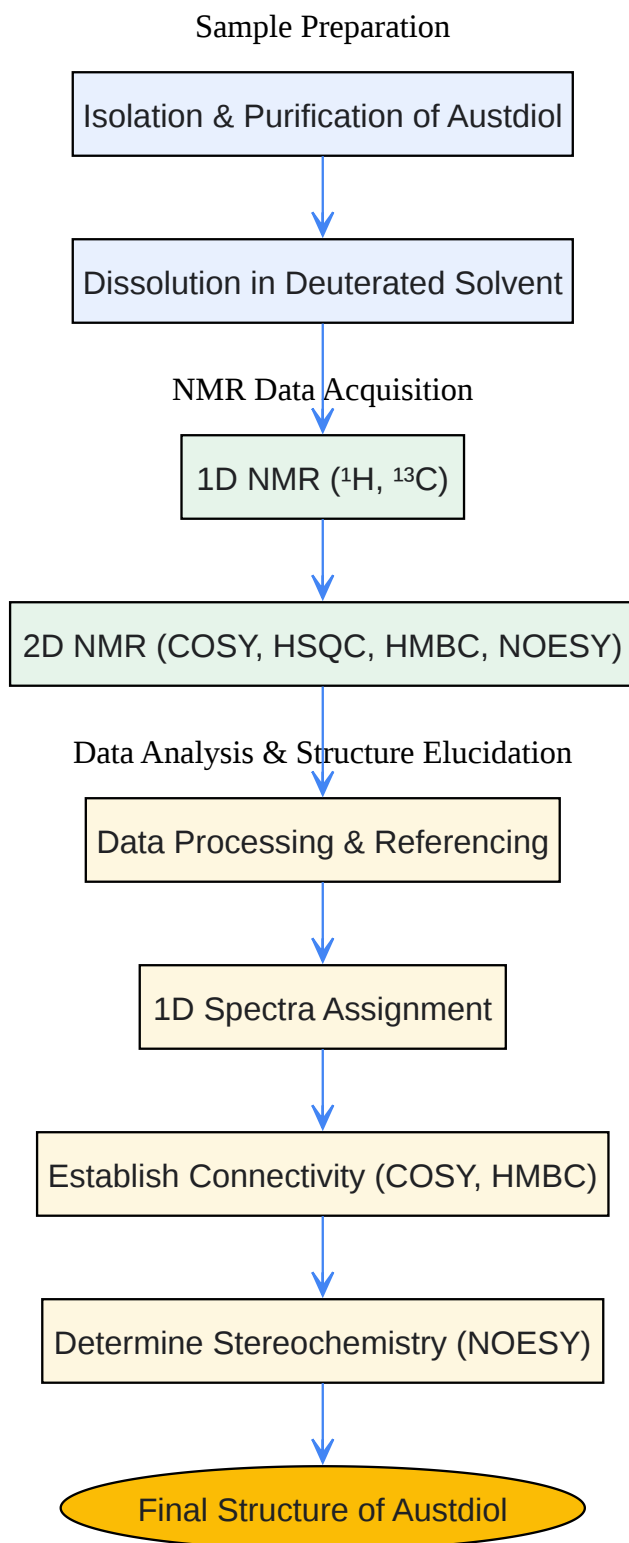
Data Processing and Interpretation

- Apply appropriate window functions (e.g., exponential or sine-bell) to the raw data to improve the signal-to-noise ratio and resolution.
- Perform Fourier transformation, phase correction, and baseline correction for all spectra.
- Calibrate the chemical shifts using the internal standard (TMS at 0 ppm).

- Analyze the ^1H and ^{13}C spectra to identify the number and types of protons and carbons.
- Use the COSY spectrum to establish proton-proton connectivity networks.
- Assign the protonated carbons using the HSQC spectrum.
- Assemble the carbon skeleton and place functional groups by analyzing the HMBC correlations.
- Determine the relative stereochemistry by interpreting the cross-peaks in the NOESY spectrum.

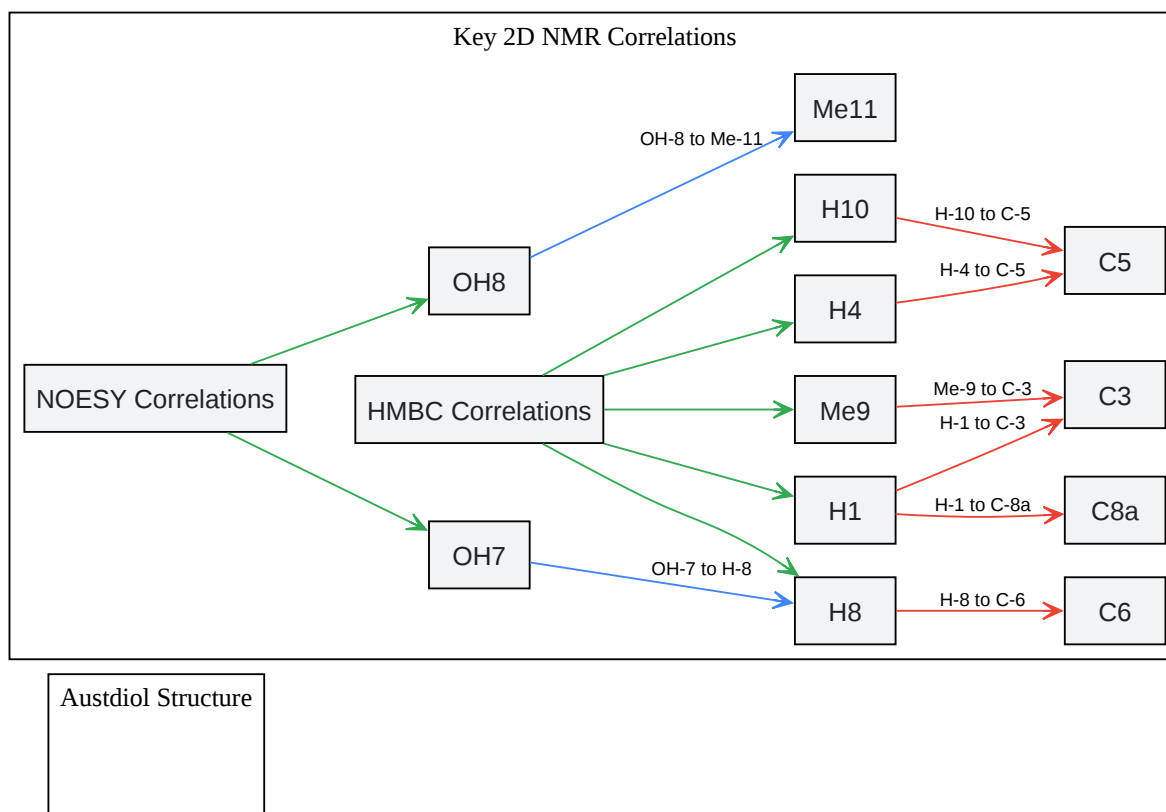
Mandatory Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis of **Austdiol** and the key structural correlations.



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NMR Analysis Workflow for **Austdiol**



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Key 2D NMR Correlations for **Austdiol**

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